tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

Medicinal Chemistry Parallel Synthesis Quality Control

Researchers synthesizing benzoxazole-piperidine libraries face inconsistent purity and unreliable Boc protection that derail multistep syntheses. CAS 1420895-21-1 solves this with ≥95% purity and orthogonal Boc protection, enabling direct use in automated parallel synthesizers for >50-member libraries. The methyleneoxy linker provides critical vector geometry for SST5R and mPGES-1 inhibitor programs. • Orthogonal Boc protection for selective TFA deprotection and sequential functionalization. • ΔLogP +1.10 relative to deprotected amine ensures adequate solubility during synthesis. • ≥95% purity reduces intermediary purification, accelerating library synthesis and screening.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Cat. No. B12279071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3O2
InChIInChI=1S/C18H24N2O4/c1-18(2,3)24-17(21)20-10-8-13(9-11-20)12-22-16-19-14-6-4-5-7-15(14)23-16/h4-7,13H,8-12H2,1-3H3
InChIKeyOXSWGPBHSFIWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Benzoxazole-Piperidine Building Block


tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate (CAS 1420895-21-1) is a bifunctional synthetic intermediate that combines a tert-butyloxycarbonyl (Boc)-protected piperidine with a benzoxazole heterocycle through a methyleneoxy linker . The benzoxazole core is a privileged scaffold in pharmaceutical research, associated with a broad range of pharmacological activities including anticancer, anti-inflammatory, and central nervous system (CNS) applications [1]. The compound serves as a key building block for the synthesis of more complex benzoxazole-appended piperidine derivatives, enabling late-stage functionalization through selective Boc deprotection [2].

Why Generic Substitution Fails in SAR Programs


In-class benzoxazole-piperidine building blocks are not interchangeable because the specific methyleneoxy linker length, the Boc protection state, and the electronic environment of the benzoxazole ring directly influence physicochemical properties and downstream biological activity [1]. The methyleneoxy spacer between the benzoxazole C2 position and the piperidine ring imparts a critical vector angle and distance that governs target engagement in somatostatin receptor (SST5R) and mPGES-1 inhibitor programs [2]. Furthermore, the Boc group is essential for orthogonal protection during multistep syntheses; its premature removal or replacement with alternative protecting groups alters the compound's behavior as a synthetic intermediate, leading to incompatibility with subsequent coupling steps [3].

Product-Specific Quantitative Differentiation


Higher Purity Specification for Parallel Synthesis

The target compound is commercially available at a certified purity of 98% (Leyan), whereas the structurally related N-Boc-deprotected analog 2-(4-piperidylmethoxy)benzoxazole (CAS 1420942-13-7) and many in-class Boc-piperidine building blocks are commonly supplied at 95% purity . This 3-percentage-point improvement in purity reduces the burden of post-reaction purification for library synthesis, where crude mixtures are often carried directly to HTS without intermediate purification [1].

Medicinal Chemistry Parallel Synthesis Quality Control

Enhanced Lipophilicity for Membrane Permeability

The target compound exhibits a computed LogP of 3.85 (Leyan/ACD/Labs prediction), which is 1.10 log units higher than that of its N-Boc-deprotected counterpart 2-(piperidin-4-ylmethoxy)benzoxazole (CAS 1420942-13-7, LogP 2.75, Chemsrc) . This increase in lipophilicity is quantitatively consistent with the additive hydrophobicity of the tert-butyl group and falls within the optimal range (LogP 3–5) for passive membrane permeability and oral absorption according to Lipinski's rule-of-five [1].

Physicochemical Properties ADME Permeability

Molecular Weight Marker for Chemoselective Deprotection

The molecular weight of the target compound (332.4 g/mol, AKSci) is 100.12 g/mol greater than that of its N-Boc-deprotected analog (232.28 g/mol, Chemsrc) . This mass difference corresponds to the Boc group (C₅H₉O₂, theoretical ΔMW ≈ 101.1 Da) and provides a practical gravimetric marker for monitoring deprotection reactions by mass spectrometry or TLC. The Boc group can be removed quantitatively with TFA (trifluoroacetic acid) in >95% yield, enabling orthogonal deprotection relative to benzyl carbamate (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups commonly used in solid-phase peptide synthesis [1].

Synthetic Chemistry Protecting Group Strategy Molecular Weight

Optimal Research and Industrial Applications


Parallel Library Synthesis for Kinase Profiling

Building on the 98% purity advantage, this compound can be directly employed as a scaffold in automated parallel synthesizers to generate >50-member libraries of benzoxazole-piperidine-4-carboxamides. The high purity reduces the need for intermediary purification, enabling rapid screening against EGFR, VEGFR-2, and c-Met kinases, as demonstrated in recent benzoxazole anticancer programs [1].

mPGES-1 Inhibitor Synthesis via Boc Deprotection

The compound's Boc-protected piperidine nitrogen can be selectively deprotected with TFA and subsequently functionalized with cyclohexyl carbinols or aryl sulfonamides to yield potent mPGES-1 inhibitors, following the SAR strategy validated for clinical candidate PF-4693627 [2]. The ΔLogP of +1.10 relative to the deprotected amine ensures the protected intermediate maintains sufficient solubility during the synthetic sequence.

Fragment-Based Drug Discovery with Masked Solubility

In FBDD campaigns targeting somatostatin receptor 5 (SST5R), the compound serves as a privileged fragment where the Boc group masks a hydrogen-bond donor (piperidine NH), reducing polar surface area and enhancing passive permeability during cellular assays [3]. Post-assay deprotection reveals the active amine for further elaboration.

Chemical Biology Probe Synthesis for Target Identification

The orthogonal Boc protection enables sequential installation of a photoreactive crosslinker (e.g., diazirine) and a clickable alkyne handle onto the piperidine ring, yielding trifunctional photoaffinity probes for chemoproteomic target identification. The quantitative mass shift (ΔMW ≈ 100 Da) facilitates LC-MS monitoring of each synthetic step [2].

Quote Request

Request a Quote for tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.